molecular formula C19H13N5OS B11058921 2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B11058921
M. Wt: 359.4 g/mol
InChI Key: FMCCOSAZGDKVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with methoxyphenyl and quinolyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with 2-quinolinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:

    Triazolothiadiazoles: Compounds with similar triazole-thiadiazole fused rings but different substituents. These compounds may exhibit different biological activities and properties.

    Quinolyl derivatives: Compounds containing the quinolyl group, which may have similar or distinct biological activities depending on the other functional groups present.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group, which can influence the compound’s reactivity and biological activity.

The uniqueness of 3-(4-METHOXYPHENYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13N5OS

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5OS/c1-25-14-9-6-13(7-10-14)17-21-22-19-24(17)23-18(26-19)16-11-8-12-4-2-3-5-15(12)20-16/h2-11H,1H3

InChI Key

FMCCOSAZGDKVGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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